molecular formula C10H15N3 B14665450 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine CAS No. 38435-24-4

1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine

Cat. No.: B14665450
CAS No.: 38435-24-4
M. Wt: 177.25 g/mol
InChI Key: CXRMBNPTQLPWNQ-PKNBQFBNSA-N
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Description

1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine is an organic compound with a unique structure that includes both hydrazine and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine typically involves the reaction of phenylhydrazine with dimethylformamide dimethyl acetal (DMFDMA). The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-phenylhydrazine: Similar in structure but lacks the dimethylamino group.

    Dimethylamine: Contains the dimethylamino group but lacks the hydrazine moiety.

    Phenylhydrazine: Contains the hydrazine moiety but lacks the dimethylamino group.

Uniqueness

1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine is unique due to the presence of both the dimethylamino and hydrazine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

CAS No.

38435-24-4

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N,N-dimethyl-N'-(N-methylanilino)methanimidamide

InChI

InChI=1S/C10H15N3/c1-12(2)9-11-13(3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+

InChI Key

CXRMBNPTQLPWNQ-PKNBQFBNSA-N

Isomeric SMILES

CN(C)/C=N/N(C)C1=CC=CC=C1

Canonical SMILES

CN(C)C=NN(C)C1=CC=CC=C1

Origin of Product

United States

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